Cas no 132951-61-2 (5-Benzoxazolemethanamine,2-(4-fluorophenyl)-a-methyl-, (S)- (9CI))
132951-61-2 structure
Product Name:5-Benzoxazolemethanamine,2-(4-fluorophenyl)-a-methyl-, (S)- (9CI)
CAS-nummer:132951-61-2
MF:C15H13FN2O
MW:256.274926900864
CID:152093
PubChem ID:131567
Update Time:2025-04-19
5-Benzoxazolemethanamine,2-(4-fluorophenyl)-a-methyl-, (S)- (9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- 5-Benzoxazolemethanamine,2-(4-fluorophenyl)-a-methyl-, (S)- (9CI)
- (4-fluorophenyl)-alpha-methyl-5-benzoxazole methylamine
- N-ethyl-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine
- S-Flopa
- DTXSID10157877
- AKOS025126803
- 132951-61-2
-
- Inchi: 1S/C15H13FN2O/c1-2-17-12-7-8-14-13(9-12)18-15(19-14)10-3-5-11(16)6-4-10/h3-9,17H,2H2,1H3
- InChI-sleutel: AWAAHDPOYMRMOQ-UHFFFAOYSA-N
- LACHT: FC1C=CC(=CC=1)C1=NC2C=C(C=CC=2O1)NCC
Berekende eigenschappen
- Exacte massa: 256.10129
- Monoisotopische massa: 256.101
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 3
- Complexiteit: 294
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.9
- Topologisch pooloppervlak: 38.1Ų
Experimentele eigenschappen
- Dichtheid: 1.249
- Kookpunt: 376.6°Cat760mmHg
- Vlampunt: 181.6°C
- Brekindex: 1.633
- PSA: 38.06
5-Benzoxazolemethanamine,2-(4-fluorophenyl)-a-methyl-, (S)- (9CI) Gerelateerde literatuur
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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